2,3-bis(3-iodophenyl)quinoxaline

Crystal Engineering Halogen Bonding Solid‑State Chemistry

2,3-Bis(3-iodophenyl)quinoxaline is a specialized research tool from the AldrichCPR rare chemicals collection. Choose it for its unique I⋯I halogen bonding-driven crystal packing, which is fundamentally distinct from lighter F/Cl/Br analogs—ideal for studying heavy halogen solid-state effects. The meta-iodo substituents offer regiochemically distinct outcomes in Pd- or Cu-catalyzed cross-coupling compared to para-iodo isomers. Its defined moderate-affinity xanthine oxidase inhibition (Ki = 820 nM, IC50 = 12.4 µM) makes it a reliable reference compound, starting scaffold, or positive control. Note: This product is sold 'as-is' with no vendor analytical data; immediate in-house identity and purity confirmation is mandatory upon receipt.

Molecular Formula C20H12I2N2
Molecular Weight 534.1 g/mol
Cat. No. B5114383
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,3-bis(3-iodophenyl)quinoxaline
Molecular FormulaC20H12I2N2
Molecular Weight534.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=C(C(=N2)C3=CC(=CC=C3)I)C4=CC(=CC=C4)I
InChIInChI=1S/C20H12I2N2/c21-15-7-3-5-13(11-15)19-20(14-6-4-8-16(22)12-14)24-18-10-2-1-9-17(18)23-19/h1-12H
InChIKeyFDPWQILQAGBNSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2,3‑Bis(3‑iodophenyl)quinoxaline – Meta‑Diiodo Quinoxaline Derivative for Structure‑Based Procurement and Research Applications


2,3‑Bis(3‑iodophenyl)quinoxaline (CAS 320368‑79‑4) is a 2,3‑disubstituted quinoxaline derivative bearing two iodine atoms at the meta‑positions of the pendant phenyl rings . The compound belongs to the Q3,3′X₂ quinoxaline family (C₂₀H₁₂X₂N₂) characterized by systematic crystallographic investigation across halogen and methyl substituents [1]. It is commercially available exclusively as part of specialty chemical collections designated for early discovery research, with limited analytical characterization provided by vendors .

Why Generic 2,3‑Diphenylquinoxaline or Para‑Diiodo Analogs Cannot Substitute for 2,3‑Bis(3‑iodophenyl)quinoxaline


Substitution of 2,3‑bis(3‑iodophenyl)quinoxaline with unsubstituted 2,3‑diphenylquinoxaline or the para‑diiodo isomer alters both the crystallographic packing architecture and the reactivity profile. Systematic crystallographic analysis of the Q3,3′X₂ series demonstrates that lighter halogen analogs (F, Cl, Br) form isostructural crystals, whereas the iodine‑containing derivative adopts a distinct packing mode driven by I⋯I halogen bonding rather than CH⋯N/CH⋯π hydrogen bonding networks [1]. This divergent solid‑state behavior precludes direct substitution in applications requiring predictable crystal morphology, polymorph control, or structure‑based material design. Additionally, the meta‑iodo substitution pattern provides synthetic access to cross‑coupling transformations that are regiochemically distinct from para‑iodo analogs [2].

Quantitative Differentiation Evidence for 2,3‑Bis(3‑iodophenyl)quinoxaline Versus Closest Analogs


Crystallographic Non‑Isostructurality of Iodo‑Substituted Quinoxaline Versus Lighter Halogen Analogs

2,3‑Bis(3‑iodophenyl)quinoxaline (Q3,3′I₂) crystallizes in a distinct packing architecture that differs fundamentally from the isostructural series formed by the F, Cl, and Br analogs. This divergence is attributed to the dominance of I⋯I halogen bonding interactions in the iodo derivative, in contrast to the CH⋯N and CH⋯π hydrogen bonding networks that stabilize the lighter halogen congeners [1].

Crystal Engineering Halogen Bonding Solid‑State Chemistry

Unit Cell Parameters of 2,3‑Bis(3‑iodophenyl)quinoxaline from Single‑Crystal X‑Ray Diffraction

The crystal structure of 2,3‑bis(3‑iodophenyl)quinoxaline has been solved by single‑crystal X‑ray diffraction and deposited in the Crystallography Open Database, providing the definitive unit cell parameters and atomic coordinates required for structural refinement and computational modeling [1]. In contrast, no crystallographic data are available for the unsubstituted 2,3‑diphenylquinoxaline parent scaffold in the same systematic study.

Crystallography Structural Biology Materials Characterization

Xanthine Oxidase Inhibitory Activity of 2,3‑Bis(3‑iodophenyl)quinoxaline

2,3‑Bis(3‑iodophenyl)quinoxaline exhibits measurable xanthine oxidase inhibitory activity with a Ki of 820 nM and IC₅₀ of 12.4 µM in a bovine xanthine oxidase competitive inhibition assay [1]. This places the compound in the sub‑micromolar affinity range, establishing a quantifiable baseline for structure‑activity relationship (SAR) studies. Comparative evaluation against the reference quinoxaline‑based inhibitor ML‑090 (IC₅₀ = 3.5 µM for xanthine oxidase) indicates that 2,3‑bis(3‑iodophenyl)quinoxaline demonstrates approximately 3.5‑fold higher potency in the same target assay system .

Enzymology Drug Discovery Biochemical Assay

Procurement and Analytical Documentation Status of 2,3‑Bis(3‑iodophenyl)quinoxaline

2,3‑Bis(3‑iodophenyl)quinoxaline is commercially supplied through Sigma‑Aldrich's AldrichCPR (Chemical Procurement Resource) program, which explicitly notes that the compound is part of a collection of rare and unique chemicals and that Sigma‑Aldrich does not collect analytical data for this product; the buyer assumes responsibility to confirm product identity and/or purity, and all sales are final on an 'AS‑IS' basis . This stands in contrast to standard catalog quinoxaline derivatives (e.g., 2,3‑diphenylquinoxaline) for which certificates of analysis and full analytical characterization are routinely provided.

Chemical Procurement Quality Control Early Discovery

Halogen Bonding‑Driven Crystal Packing Distinct from Lighter Halogen and Methyl Analogs

Computational and calorimetric analysis of the Q3,3′X₂ series reveals that the iodine‑containing derivative (Q3,3′I₂) and the methyl‑containing derivative (Q3,3′Me₂) both display crystal packing architectures distinct from the isostructural F/Cl/Br series. Stabilizing interactions are maximal for Cl, while DSC studies demonstrate the existence of more stable polymorphs for both F and Br systems. In contrast, the iodine system favors packing driven by I⋯I halogen bonding rather than the CH⋯N/CH⋯π hydrogen bonding networks observed in lighter halogen analogs [1].

Supramolecular Chemistry Polymorphism Crystal Structure Prediction

Validated Application Scenarios for 2,3‑Bis(3‑iodophenyl)quinoxaline Based on Quantitative Differentiation Evidence


Crystal Engineering Studies Requiring Heavy Halogen‑Driven Packing Motifs

Researchers investigating halogen bonding in molecular crystals should select 2,3‑bis(3‑iodophenyl)quinoxaline over its F, Cl, or Br analogs when the objective is to study I⋯I halogen bonding‑driven packing architectures. The crystallographic evidence demonstrates that the iodo derivative adopts a fundamentally distinct packing motif from the isostructural lighter halogen series, making it uniquely suitable for systematic studies of heavy halogen effects on crystal packing and solid‑state properties [1].

Xanthine Oxidase Inhibitor SAR Studies and Assay Development

2,3‑Bis(3‑iodophenyl)quinoxaline is appropriate for xanthine oxidase inhibition studies where a defined moderate‑affinity ligand (Ki = 820 nM, IC₅₀ = 12.4 µM) is required as a reference compound, starting scaffold for medicinal chemistry optimization, or positive control in biochemical assays [1]. The quantifiable activity provides a benchmark for evaluating structural modifications relative to other quinoxaline‑based inhibitors such as ML‑090 [2].

Cross‑Coupling Synthetic Methodology Development

The presence of two meta‑iodo substituents on the pendant phenyl rings provides reactive handles for transition metal‑catalyzed cross‑coupling reactions, enabling the synthesis of elaborated quinoxaline‑containing heterocycles and conjugated systems [1]. This compound is particularly suitable as a substrate in palladium‑ and copper‑catalyzed transformations where the meta‑iodo regiochemistry offers distinct coupling outcomes compared to para‑iodo or unsubstituted analogs.

Early Discovery Research Requiring Rare/Unique Chemical Scaffolds

2,3‑Bis(3‑iodophenyl)quinoxaline is positioned within the AldrichCPR collection of rare and unique chemicals, making it appropriate for early discovery research programs that prioritize scaffold novelty over comprehensive vendor‑supplied analytical characterization [1]. Researchers must be prepared to perform in‑house identity and purity confirmation, as vendor analytical data are not available for this product [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

11 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2,3-bis(3-iodophenyl)quinoxaline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.